Leucopterin

Overview

Description

Leucopterin is one of the major sources of bright coloration in animals . It is produced endogenously and participates in vital physiological processes . It serves a variety of signaling functions and is the white pigment in the wings of Pieris brassicae butterflies, and other butterflies . It can also be found in wasps and other insects .

Synthesis Analysis

This compound is produced endogenously . The synthesis of this compound involves several steps, including the formation of an amorphous mass during heating .

Chemical Reactions Analysis

This compound is involved in several chemical reactions. It is a variable hydrate, with 0.5 to about 0.1 molecules of water per this compound molecule . Under ambient conditions, the preferred state is the hemihydrate .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.14 g/mol . It has a density of 2.5±0.1 g/cm3 . The molar refractivity is 41.8±0.5 cm3 . The polar surface area is 126 Å2 .

Mechanism of Action

Target of Action

Leucopterin is a derivative of pteridine . Pteridines are a family of compounds that are widely distributed in the animal kingdom and are known to participate in vital physiological processes . This compound, in particular, has been shown to be responsible for the white color of butterfly wings .

Mode of Action

It is known that it is a derivative of xanthopterin and its synthesis starts from 7,8-dihydropterin through the action of xanthine dehydrogenase, which adds a hydroxyl group at position 6 of the pteridine ring .

Biochemical Pathways

This compound is part of the pteridine biosynthetic pathway. This pathway is composed of several major enzymatic steps that convert guanosine triphosphate (GTP) into tetrahydrobiopterin (BH4) . BH4 is an important redox cofactor in the synthesis of tyrosine, neurotransmitters (dopamine and serotonin), and nitric oxide .

Pharmacokinetics

It is known that this compound has a molecular weight of 19514 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound has been shown to be responsible for the white color of butterfly wings . This suggests that it plays a significant role in the pigmentation of certain species of insects.

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, in insects, the coloration produced by this compound can help in interspecific recognition . Furthermore, pterin-based pigmentation, including this compound, has been found to serve a variety of signaling functions in animals .

Safety and Hazards

Future Directions

Despite their ubiquity in nature, pterin-based pigmentation, including Leucopterin, has received little attention when compared to other major pigment classes . There is a need for functional studies on systems amenable for laboratory manipulation, but also on systems that exhibit natural variation in pterin pigmentation . The wealth of potential model species, coupled with recent technological and analytical advances, make this a promising time to advance research on pterin-based pigmentation in animals .

Biochemical Analysis

Biochemical Properties

Leucopterin is a type of pterin, a class of compounds that are endogenously produced and participate in vital physiological processes . Pterins, including this compound, serve a variety of signaling functions and interact with a range of enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. As a pigment, this compound influences cell function by contributing to the visual appearance of cells, particularly in the wings of butterflies

Molecular Mechanism

It is known to exert its effects at the molecular level, likely involving binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the metabolic pathways of pterin pigmentation It interacts with various enzymes and cofactors within these pathways

Properties

IUPAC Name |

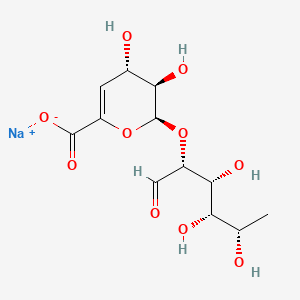

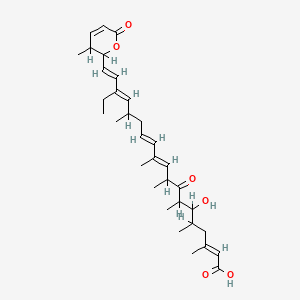

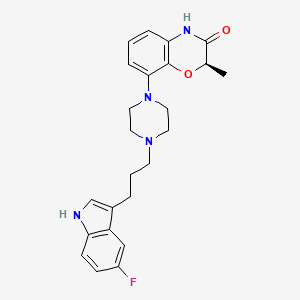

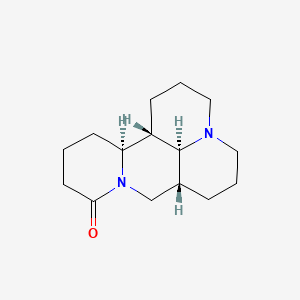

2-amino-5,8-dihydro-3H-pteridine-4,6,7-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O3/c7-6-10-2-1(3(12)11-6)8-4(13)5(14)9-2/h(H,8,13)(H4,7,9,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLOGVVDXPCWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)C(=O)N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197707 | |

| Record name | Leucopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-11-5 | |

| Record name | Leucopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEUCOPTERIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopteridine-4,6,7-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54RIE2BQ10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of leucopterin?

A1: this compound has a molecular formula of C7H5N5O3 and a molecular weight of 207.15 g/mol.

Q2: What is known about the crystal structure of this compound?

A2: Research has shown that this compound exists as a non-stoichiometric hydrate with a remarkably high density. [] Its crystal structure and tautomeric state have been investigated using various techniques including single-crystal and powder X-ray diffraction (XRD), solid-state nuclear magnetic resonance (NMR), density functional theory with dispersion corrections (DFT-D), Fit with Deviating Lattice parameters (FIDEL), and Pair Distribution Function (PDF) global fit analysis. []

Q3: How stable is this compound in seawater?

A3: this compound, being a 6,7-dihydroxylated pteridine, demonstrates a tendency to form chelated complexes with alkaline earth divalent cations such as Ca2+ and Mg2+ present in seawater. [] This complexation enhances its photolytic degradation rate, leading to its breakdown in the marine environment. []

Q4: What is the role of guanosine in this compound biosynthesis?

A4: Studies using radiolabeled precursors, specifically uniformly labeled adenosine-14C, guanosine-14C, and guanosine-8-14C, have revealed that Colias butterflies utilize guanosine (or its phosphorylated derivative) as a direct precursor for the synthesis of the pteridine ring system. [] This process involves the loss of carbon atom 8 from the guanosine molecule. []

Q5: How is xanthopterin involved in this compound biosynthesis?

A5: Research suggests that within the pteridine biosynthetic pathway, xanthopterin acts as a precursor to this compound. [] This conversion likely involves a xanthine dehydrogenase enzyme, which catalyzes the oxidation of xanthopterin to this compound. []

Q6: Does ribose contribute to the structure of this compound?

A6: Experimental evidence suggests that ribose contributes to the this compound structure. Studies using ribose-1-14C showed significant incorporation into this compound, particularly in carbon atoms 6 and 7 of the pteridine ring, originating from carbon atoms 2 and 1 of ribose, respectively. []

Q7: Can purines be converted into this compound?

A7: Research strongly indicates that purines can be converted into this compound with minimal structural modification. [] This hypothesis is supported by high incorporation rates of 14C-labeled ribonucleic acids, adenyl, and guanylic acid into this compound. []

Q8: What role does xanthine dehydrogenase play in this compound metabolism?

A8: Xanthine dehydrogenase, an enzyme found in Colias butterflies, plays a crucial role in this compound metabolism by catalyzing the oxidation of xanthopterin to this compound. [] This enzyme exhibits competitive inhibition by its reaction products, this compound and uric acid, as well as by 7,8-dihydroxanthopterin, a precursor to xanthopterin. []

Q9: Is this compound present in organisms other than butterflies?

A9: Yes, this compound is found in various organisms. For instance, it is present in the bright irides of North American blackbirds, contributing to their iridescent coloration. []

Q10: What is the role of this compound in insect pigmentation?

A10: this compound plays a significant role in insect pigmentation, particularly in butterflies where it contributes to the white coloration of their wings. [] This pigment is also found in the haemolymph, cuticle, and eyes of locusts, where it contributes to their pigmentation patterns. []

Q11: Can this compound concentration be used for age determination in insects?

A11: Recent research suggests that this compound concentration in the eyes of bed bugs (Cimex lectularius) can be used to determine their age. [] This finding has potential applications in studying the ecology and reproductive isolation of different bed bug populations. []

Q12: How does this compound interact with other pteridines in biological systems?

A12: this compound interacts with other pteridines through various enzymatic reactions within the pteridine metabolic pathway. For example, xanthine dehydrogenase can convert xanthopterin to this compound. [] Additionally, this compound's interaction with divalent cations in seawater influences its photodegradation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1674739.png)